molecular formula C19H20N6 B1676877 Minozac free base CAS No. 886208-65-7

Minozac free base

Cat. No. B1676877
CAS RN: 886208-65-7
M. Wt: 332.4 g/mol
InChI Key: ASVQCPUSQNFHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MINOZAC FREE BASE involves the reaction of 4-methyl-6-phenylpyridazin-3-yl piperazine with pyrimidine. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis likely involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

MINOZAC FREE BASE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Mechanism of Action

MINOZAC FREE BASE exerts its effects by selectively inhibiting the production of proinflammatory cytokines in activated glial cells. This action helps reduce neuroinflammation and protect against synaptic dysfunction and cognitive deficits. The molecular targets include cytokines such as IL1β, TNFα, and S100b, and the pathways involved are related to glial cell activation and neuroinflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MINOZAC FREE BASE is unique in its selective inhibition of proinflammatory cytokines without affecting anti-inflammatory cytokines. This selective action makes it a promising candidate for treating neuroinflammatory conditions with minimal side effects .

properties

CAS RN

886208-65-7

Molecular Formula

C19H20N6

Molecular Weight

332.4 g/mol

IUPAC Name

4-methyl-6-phenyl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine

InChI

InChI=1S/C19H20N6/c1-15-14-17(16-6-3-2-4-7-16)22-23-18(15)24-10-12-25(13-11-24)19-20-8-5-9-21-19/h2-9,14H,10-13H2,1H3

InChI Key

ASVQCPUSQNFHHU-UHFFFAOYSA-N

SMILES

CC1=CC(=NN=C1N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=NN=C1N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4

Appearance

Solid powder

Other CAS RN

886208-65-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-(4-(4-methyl-6-phenylpyridazin-3-yl)piperazin-1-yl)pyrimidine
MW-151
MW01-2-151SRM

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Minozac free base
Reactant of Route 2
Minozac free base
Reactant of Route 3
Reactant of Route 3
Minozac free base
Reactant of Route 4
Reactant of Route 4
Minozac free base
Reactant of Route 5
Reactant of Route 5
Minozac free base
Reactant of Route 6
Reactant of Route 6
Minozac free base

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.